Superior Elevated-Temperature Performance of Diethylamino vs. Dimethylamino Thiosemicarbazone Scaffolds
The 4-diethylamino substitution on the benzylidene ring provides a distinct advantage in high-temperature applications compared to the 4-dimethylamino variant. In a direct gravimetric comparison of N-unsubstituted analogs, 2-(4-(diethylamino)benzylidene)hydrazinecarbothioamide (DEBHC) retained a corrosion inhibition efficiency of 86.93% at 333.15 K, whereas the dimethylamino analog (DMBHC) declined to 78.55% under identical conditions (4 mM concentration, 15% HCl) [1]. This 8.38 percentage-point advantage underscores the superior thermal resilience conferred by the diethylamino group, a property expected to translate to the N-(3-methylphenyl) substituted target compound.
| Evidence Dimension | Corrosion inhibition efficiency at elevated temperature (333.15 K) |
|---|---|
| Target Compound Data | 86.93% (data from 2-(4-(diethylamino)benzylidene)hydrazinecarbothioamide, DEBHC) |
| Comparator Or Baseline | 78.55% (data from 2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide, DMBHC); 68.89% (unsubstituted benzylidene analog, BHC) |
| Quantified Difference | +8.38 percentage points vs. dimethylamino analog; +18.04 percentage points vs. unsubstituted analog |
| Conditions | Mild steel in 15% HCl, 4 mM inhibitor concentration, 333.15 K, gravimetric analysis |
Why This Matters
For industrial applications requiring thermal stability (e.g., acid pickling at elevated temperatures), the diethylamino scaffold offers quantifiably better performance retention than its closest methyl-substituted alternative.
- [1] Rakesh, C. et al. (2025). Thiosemicarbazone derivatives as corrosion inhibitors for mild steel in 15% HCl. Next Materials, 8, 100686. View Source
